Buta-1,3-diene;prop-2-enenitrile;prop-1-en-2-ylbenzene;styrene
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Overview
Description
The compound “Buta-1,3-diene;prop-2-enenitrile;prop-1-en-2-ylbenzene;styrene” is a combination of four distinct organic compounds: Buta-1,3-diene, prop-2-enenitrile, prop-1-en-2-ylbenzene, and styrene. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Buta-1,3-diene
Buta-1,3-diene is primarily produced through the steam cracking of hydrocarbons, such as naphtha or ethane. This process involves heating the hydrocarbons to high temperatures (around 800-900°C) in the presence of steam, resulting in the formation of buta-1,3-diene along with other by-products .
Prop-2-enenitrile
This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst, such as bismuth phosphomolybdate, at high temperatures (400-500°C) and pressures .
Prop-1-en-2-ylbenzene
This process involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .
Styrene
Styrene is primarily produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, such as iron oxide, at high temperatures (around 600-650°C) to produce styrene and hydrogen .
Chemical Reactions Analysis
Buta-1,3-diene
Buta-1,3-diene undergoes various types of reactions, including:
Polymerization: Buta-1,3-diene can polymerize to form polybutadiene, a synthetic rubber.
Diels-Alder Reaction: It reacts with dienophiles to form cyclohexene derivatives.
Hydrogenation: Buta-1,3-diene can be hydrogenated to form butenes.
Prop-2-enenitrile
Prop-2-enenitrile undergoes several reactions, such as:
Polymerization: It can polymerize to form polyacrylonitrile, used in the production of synthetic fibers.
Hydrolysis: It can be hydrolyzed to form acrylamide and acrylic acid.
Prop-1-en-2-ylbenzene
Prop-1-en-2-ylbenzene undergoes reactions like:
Polymerization: It can polymerize to form poly(α-methylstyrene).
Hydrogenation: It can be hydrogenated to form cumene.
Styrene
Styrene undergoes various reactions, including:
Polymerization: It can polymerize to form polystyrene, a widely used plastic.
Copolymerization: It can copolymerize with other monomers, such as butadiene, to form styrene-butadiene rubber.
Scientific Research Applications
Buta-1,3-diene
Buta-1,3-diene is used in the production of synthetic rubber, such as polybutadiene and styrene-butadiene rubber, which are essential in the automotive industry for manufacturing tires .
Prop-2-enenitrile
Prop-2-enenitrile is used in the production of acrylic fibers, resins, and plastics. It is also used as a precursor for the synthesis of various chemicals, such as acrylamide and acrylic acid .
Prop-1-en-2-ylbenzene
Prop-1-en-2-ylbenzene is used as a monomer in the production of poly(α-methylstyrene) and as an intermediate in the synthesis of other chemicals .
Styrene
Styrene is used in the production of polystyrene, a versatile plastic used in various applications, including packaging, insulation, and disposable containers. It is also used in the production of styrene-butadiene rubber and other copolymers .
Mechanism of Action
The mechanism of action for each compound varies based on its chemical structure and reactivity. For example, buta-1,3-diene and styrene undergo polymerization through a free-radical mechanism, where the double bonds in the monomers react to form long polymer chains. Prop-2-enenitrile undergoes similar polymerization reactions, while prop-1-en-2-ylbenzene can undergo both polymerization and hydrogenation reactions .
Comparison with Similar Compounds
Buta-1,3-diene
Similar compounds include isoprene and chloroprene, which are also conjugated dienes used in the production of synthetic rubbers .
Prop-2-enenitrile
Similar compounds include methacrylonitrile and ethacrylonitrile, which are also nitriles used in the production of synthetic fibers and resins .
Prop-1-en-2-ylbenzene
Similar compounds include styrene and vinyl toluene, which are also used as monomers in the production of polymers .
Styrene
Similar compounds include vinyl toluene and divinylbenzene, which are also used in the production of polymers and copolymers .
Properties
CAS No. |
25120-20-1 |
---|---|
Molecular Formula |
C24H27N |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
buta-1,3-diene;prop-2-enenitrile;prop-1-en-2-ylbenzene;styrene |
InChI |
InChI=1S/C9H10.C8H8.C4H6.C3H3N/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;1-3-4-2;1-2-3-4/h3-7H,1H2,2H3;2-7H,1H2;3-4H,1-2H2;2H,1H2 |
InChI Key |
YXOPHCQVPCHOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC=C1.C=CC=C.C=CC#N.C=CC1=CC=CC=C1 |
Related CAS |
25120-20-1 106818-11-5 |
Origin of Product |
United States |
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